Physicochemical Differentiation: XLogP3 Lipophilicity Balancing of C5 Ethyl vs. Methyl and Propyl Analogs
The computed XLogP3 value for (±)-3-bromo-5-ethylfuran-2(5H)-one is 2.0, representing an intermediate lipophilicity between the 5-methyl analog (3-bromo-5-methylfuran-2(5H)-one, XLogP3 ≈ 1.5) and the 5-propyl analog (3-bromo-5-propylfuran-2(5H)-one, XLogP3 > 2.5) [1]. This intermediate logP value positions the ethyl-substituted compound at an optimal balance for both aqueous solubility and membrane permeability, a critical parameter in pharmaceutical intermediate selection [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 3-Bromo-5-methylfuran-2(5H)-one: XLogP3 ≈ 1.5; 3-Bromo-5-propylfuran-2(5H)-one: XLogP3 > 2.5 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. methyl; ΔXLogP3 = −0.5+ vs. propyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Procurement decisions for building blocks in medicinal chemistry programs are often guided by lipophilicity ranges; the ethyl-substituted compound occupies a 'sweet spot' that may improve pharmacokinetic profiles relative to shorter or longer alkyl chain analogs.
- [1] PubChem. (1)-3-Bromo-5-ethylfuran-2(5H)-one. CID 12647644. XLogP3 = 2.0. PubChem release 2024.11.20. View Source
- [2] PubChem. 3-Bromo-5-methylfuran-2(5H)-one. PubChemLite. XLogP3 estimated via SMILES structural comparison. View Source
